molecular formula C18H16ClFN2O2S B2961303 3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 932970-08-6

3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2961303
CAS RN: 932970-08-6
M. Wt: 378.85
InChI Key: LPTBDLVCGNEHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a triazine ring (a six-membered ring with three nitrogens and three carbons), a thione group (a sulfur atom double-bonded to a carbon), and a methoxy group (an oxygen bonded to a methyl group). It also has a chloro group and a fluoro group, which are halogens commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Triazine derivatives have been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the halogens might also make this compound reactive in certain conditions.

Scientific Research Applications

Chemical Transformations and Structural Analysis

Research on similar compounds, like 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and -4(3H)-thione, reveals interesting chemical transformations. These compounds undergo isomerization and deacetylation under certain conditions, shedding light on the dynamic nature of similar chemical structures (Sedova et al., 2017). Additionally, studies on the crystal and molecular structures of related 1,3,4-oxadiazol-2(3H)-thiones provide insights into their solid-state molecular packing arrangements, which can be critical in understanding the physical properties of similar compounds (Khan et al., 2014).

Potential in Pharmacology and Medicine

Compounds like 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives have been evaluated for their anticancer activities. This suggests that similar compounds, including the one , might hold potential in the development of anticancer drugs (Aboraia et al., 2006). Moreover, research on various substituted quinazolines, which share structural similarities, indicates that specific structural features can be essential for inhibitory activity in biological systems, hinting at the potential biological relevance of our compound of interest (Takase et al., 1994).

Industrial and Material Science Applications

In the realm of material science, oxadiazole derivatives have been synthesized and tested for their efficacy in controlling mild steel dissolution, demonstrating their potential as corrosion inhibitors. This indicates that similar compounds could have applications in materials protection and engineering (Kalia et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many triazine derivatives exhibit their biological activity through interactions with proteins or enzymes in cells .

Future Directions

Given the biological activity of many triazine derivatives, this compound could potentially be of interest in fields such as medicinal chemistry or drug discovery . Further studies would be needed to explore its properties and potential applications.

properties

IUPAC Name

10-(3-chloro-4-methoxyphenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S/c1-18-9-14(12-7-10(20)3-5-15(12)24-18)21-17(25)22(18)11-4-6-16(23-2)13(19)8-11/h3-8,14H,9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTBDLVCGNEHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)F)NC(=S)N2C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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